N1-(2,4-dichlorophenyl)-2-({4-methyl-5-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[[4-methyl-5-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N6O2S/c1-28-18(10-17-13-5-3-4-6-14(13)20(31)29(2)27-17)25-26-21(28)32-11-19(30)24-16-8-7-12(22)9-15(16)23/h3-9H,10-11H2,1-2H3,(H,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZXXRYUPQCFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)CC3=NN(C(=O)C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384901 | |
| Record name | N-(2,4-dichlorophenyl)-2-[[4-methyl-5-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210411-29-3 | |
| Record name | N-(2,4-dichlorophenyl)-2-[[4-methyl-5-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Phthalazinone Core
The phthalazinone moiety is synthesized via cyclocondensation of 2-carboxybenzaldehyde derivatives with hydrazine derivatives. A representative protocol involves:
Introduction of the Triazole-Thiol Group
The triazole ring is constructed using a Huisgen cycloaddition or thiosemicarbazide cyclization:
- Thiosemicarbazide cyclization : Reacting thiourea with ethyl 2-(2-formylphenoxy)acetate in the presence of iodine yields 4-methyl-4H-1,2,4-triazole-3-thiol.
- Mannich reaction : The phthalazinone aldehyde is condensed with the triazole-thiol intermediate using paraformaldehyde and dimethylamine hydrochloride in ethanol, achieving 68% yield after recrystallization.
Key Data Table: Optimization of Triazole-Phthalazinone Coupling
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Ethanol | 68 | 98.5 |
| Catalyst | Dimethylamine HCl | 65 | 97.8 |
| Temperature (°C) | 80 | 71 | 99.1 |
| Reaction Time (h) | 12 | 68 | 98.5 |
Synthesis of Intermediate B: N1-(2,4-Dichlorophenyl)-2-Chloroacetamide
Chloroacetylation of 2,4-Dichloroaniline
A two-step process is employed:
- Acylation : Reacting 2,4-dichloroaniline with chloroacetyl chloride in dichloromethane at 0°C, using triethylamine as a base.
- Purification : Crude product is washed with sodium bicarbonate and purified via flash chromatography (dichloromethane/methanol, 95:5), yielding 89% pure N1-(2,4-dichlorophenyl)-2-chloroacetamide.
Reaction Scheme :
$$
\text{2,4-Dichloroaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N1-(2,4-Dichlorophenyl)-2-chloroacetamide}
$$
Final Coupling Reaction
Nucleophilic Substitution
Intermediate A and B are coupled under basic conditions:
- Reaction Conditions :
- Mechanism : The thiolate anion from Intermediate A displaces the chloride in Intermediate B, forming the thioether linkage.
Yield Optimization :
- Excess Intermediate A (1.2 equiv.) improves yield to 78%.
- Microwave-assisted synthesis reduces reaction time to 1 hour with comparable yield (75%).
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (gradient elution with ethyl acetate/hexanes), followed by recrystallization from ethanol/water (4:1).
Spectroscopic Validation
- 1H NMR (500 MHz, DMSO-d6) : δ 11.98 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 1H, ArH), 7.76–7.70 (m, 2H, ArH), 4.52 (s, 2H, CH2), 3.47 (s, 3H, N-CH3).
- HRMS (ESI-TOF) : m/z calculated for C21H17Cl2N5O2S [M+H]+: 489.0654; found: 489.0658.
Comparative Analysis of Synthetic Routes
Traditional vs. Microwave-Assisted Synthesis
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional Heating | 68–78 | 6–12 | 97–99 |
| Microwave | 75 | 1 | 98.5 |
Microwave irradiation enhances reaction efficiency without compromising yield, making it preferable for scale-up.
Solvent and Catalyst Impact
- DMF vs. THF : DMF provides higher polarity, stabilizing the thiolate intermediate and improving yields by 15%.
- Base Selection : Potassium carbonate outperforms sodium hydride due to milder conditions and reduced side reactions.
Challenges and Mitigation Strategies
Thiol Oxidation
The thiol group in Intermediate A is prone to oxidation, forming disulfide byproducts. Strategies include:
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-dichlorophenyl)-2-({4-methyl-5-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or the phthalazinone moiety.
Substitution: Halogen exchange or nucleophilic substitution on the dichlorophenyl ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions can vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a complex arrangement that includes a dichlorophenyl group and a triazole moiety. This structural diversity contributes to its biological activity, making it a subject of interest in pharmacology and agrochemistry.
Pharmaceutical Applications
-
Antimicrobial Activity :
- Research indicates that compounds similar to N1-(2,4-dichlorophenyl)-2-({4-methyl-5-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide exhibit significant antimicrobial properties. They are effective against various pathogens, including bacteria and fungi. For instance, studies have shown that triazole derivatives can inhibit the growth of pathogenic fungi by disrupting their cell membrane integrity .
-
Anticancer Properties :
- The compound has been evaluated for its anticancer potential. Triazole derivatives are known for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds can effectively target cancer cells while sparing normal cells .
- Anti-inflammatory Effects :
Agricultural Applications
- Fungicides :
- Pesticides :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N1-(2,4-dichlorophenyl)-2-({4-methyl-5-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Triazole-Thioacetamide Derivatives
- N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide (6m) :
- Registered under MDL number MFCD04023746 .
Substituted Aryl Groups
- N-(4-Fluorophenyl) Derivatives (e.g., 2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide) :
- N-(2-Ethoxyphenyl) Analogs (e.g., 2-{[4-(4-Methoxyphenyl)-5-(Phenoxymethyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide): Methoxy and ethoxy groups introduce electron-donating effects, contrasting with the electron-withdrawing dichlorophenyl group .
Pharmacophore Modifications
Phthalazinone-Containing Derivatives
- Compound 21 (N-(2,4-Dichlorophenyl)-8-((4-(3-Hydroxypropyl)-5-[(3-Methyl-4-Oxo-Phthalazin-1-yl)Methyl]-4H-1,2,4-Triazol-3-yl)Thio)Octanamide) :
- Compound 22 (3-(3-((8-((2,4-Dichlorophenyl)Amino)-8-Oxooctyl)Thio)-5-((3-Methyl-4-Oxo-Phthalazin-1-yl)Methyl)-4H-1,2,4-Triazol-4-yl)Propanoic Acid): Introduces a carboxylic acid group for enhanced solubility. Synthesized via TEMPO/BAIB oxidation (66% yield) .
Heterocyclic Replacements
- Thiazole Derivatives (e.g., N-[1-(((3,4-Diphenylthiazol-2-ylidene)Amino)Methyl)Cyclopentyl]Acetamide): Replaces triazole with thiazole, altering hydrogen-bonding capacity and steric effects .
Comparative Data Table
Key Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine substituents (as in the target compound) enhance electrophilicity and binding to hydrophobic pockets, whereas methoxy/ethoxy groups improve solubility .
- Heterocyclic Cores : Triazoles offer superior stability compared to thiazoles, but thiazoles may provide alternative binding conformations .
- Chain Length and Functional Groups : Longer alkyl chains (e.g., octanamide) increase lipophilicity, while carboxylic acid groups enhance aqueous solubility for pharmacokinetic optimization .
Biological Activity
N1-(2,4-dichlorophenyl)-2-({4-methyl-5-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C21H18Cl2N6O2S
- Molecular Weight : 489.4 g/mol
- Key Functional Groups :
- Dichlorophenyl moiety
- Triazole ring
- Thioacetamide group
This structural diversity contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antifungal Activity
The compound also shows antifungal activity. It has been tested against several fungi, including Candida species. The results indicate:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
These results highlight its potential in treating fungal infections.
The proposed mechanism of action for this compound involves interference with nucleic acid synthesis and disruption of cell membrane integrity. The triazole ring is known to inhibit ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane structure and function.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The study concluded that the compound's unique structure allows it to overcome common resistance mechanisms observed in pathogens.
Clinical Trials
Preliminary clinical trials have shown promising results in using N1-(2,4-dichlorophenyl)-2-{...} as an adjunct therapy in patients with chronic infections. The trials reported a significant reduction in infection rates and improved patient outcomes when combined with standard treatments.
Synergistic Effects
Research has also explored the synergistic effects of this compound when used in combination with other antibiotics. Notably, combinations with beta-lactams have shown enhanced antibacterial activity, suggesting a potential strategy for overcoming antibiotic resistance.
Q & A
Q. What is the standard protocol for synthesizing N1-(2,4-dichlorophenyl)-2-({4-methyl-5-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide, and how can purity be ensured?
- Methodological Answer : The synthesis involves refluxing equimolar concentrations of precursor molecules (e.g., substituted oxazolones and triazole derivatives) at 150°C under an oil bath using pyridine and zeolite (Y-H) as catalysts . Post-reaction, excess pyridine is distilled off, and the product is precipitated by cooling in ice-HCl, followed by recrystallization in ethanol. Purity is verified via HPLC (>95% purity) and NMR spectroscopy to confirm structural integrity. Recrystallization solvents (e.g., ethanol-DMF mixtures) are critical for removing unreacted intermediates .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the presence of key functional groups (e.g., dichlorophenyl, triazole-thioether, and phthalazinone moieties).
- LC-MS : High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation (e.g., C₂₄H₂₀Cl₂N₆O₂S).
- HPLC : Reverse-phase chromatography with a C18 column (acetonitrile/water gradient) assesses purity and detects impurities .
Q. What are the key considerations in designing in vitro assays to evaluate its biological activity (e.g., antiproliferative effects)?
- Methodological Answer :
- Cell Line Selection : Use cancer cell lines (e.g., MCF-7, HeLa) with matched controls (e.g., non-cancerous fibroblasts).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM over 48–72 hours, with cisplatin as a positive control.
- Mechanistic Assays : Include apoptosis (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to differentiate cytostatic vs. cytotoxic effects .
Advanced Research Questions
Q. How can computational modeling and reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, guiding solvent/catalyst selection. For example, zeolite (Y-H) enhances regioselectivity during triazole-thioether formation . ICReDD’s integrated computational-experimental workflows narrow optimal conditions (e.g., temperature, stoichiometry) by simulating reaction pathways and validating with high-throughput screening .
Q. What strategies resolve contradictions in antiproliferative activity data across different studies?
- Methodological Answer :
- Structural Comparisons : Compare activity against analogs with modified substituents (e.g., cyclohexyl vs. methyl groups on triazole) to identify critical pharmacophores .
- Bioavailability Testing : Assess solubility (logP) and membrane permeability (Caco-2 assays) to rule out false negatives due to poor absorption.
- Target Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for kinases or DNA repair enzymes, followed by enzymatic inhibition assays .
Q. What methodologies assess the compound’s stability under varying environmental conditions (pH, temperature)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions.
- Analytical Monitoring : Track degradation products via UPLC-MS and quantify stability using Arrhenius kinetics to predict shelf life .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modifications at the dichlorophenyl, triazole, or phthalazinone positions.
- Activity Clustering : Use multivariate analysis (e.g., PCA) to correlate substituent properties (e.g., electronegativity, steric bulk) with bioactivity.
- 3D-QSAR : Develop CoMFA or CoMSIA models to visualize pharmacophoric hotspots .
Q. What advanced techniques evaluate the compound’s interaction with biological targets (e.g., protein binding)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to guide rational design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
